DBCO-PEG4-Biotin

描述

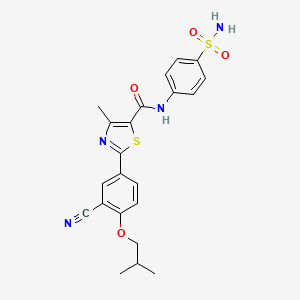

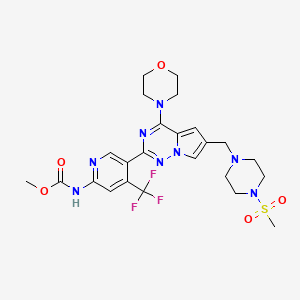

Dibenzocyclooctyne-polyethylene glycol 4-biotin (DBCO-PEG4-Biotin) is a versatile biotinylation reagent used in copper-free click chemistry. This compound is particularly useful for labeling azide-containing molecules or compounds without the need for a copper (I) catalyst, resulting in a stable triazole linkage . The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the compound, making it more soluble in aqueous solutions and allowing for greater distance between the reaction site and the biotin detecting group .

作用机制

Target of Action

DBCO-PEG4-Biotin is a versatile biotinylation reagent used for the introduction of a biotin moiety to azide-labeled biomolecules . The primary targets of this compound are azide-containing biomolecules . These biomolecules can be proteins, nucleic acids, or other macromolecules that have been chemically modified to contain azide groups .

Mode of Action

this compound operates through a copper-free strain-promoted alkyne-azide click chemistry (SPAAC) reaction . The DBCO group in the compound can undergo a SPAAC reaction with azide groups present in biomolecules, forming a stable triazole linkage . This reaction is highly efficient and specific, allowing for precise labeling of azide-tagged biomolecules .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the nature of the azide-labeled biomolecules it interacts with. The primary role of this compound is to enable the visualization or enrichment of azide-tagged targets . This can impact various biochemical pathways depending on the specific targets being studied.

Pharmacokinetics

The hydrophilic peg4 linker in the compound is known to reduce or eliminate aggregation and precipitation during the labeling process by increasing the hydrophilicity of the target molecule . This suggests that the compound may have good solubility and could potentially be well-distributed in aqueous biological environments.

Result of Action

The primary result of this compound’s action is the formation of a stable triazole linkage with azide-labeled biomolecules . This enables the visualization or enrichment of these biomolecules, which can be crucial in various biological and biochemical research applications .

Action Environment

The efficiency of this compound’s action can be influenced by environmental factors. For instance, more efficient labeling occurs at higher temperatures and with a greater excess of the biotin reagent . Furthermore, the compound should be stored at -20°C to maintain its stability . It’s also worth noting that the compound’s hydrophilic PEG4 linker enhances its performance in aqueous environments .

生化分析

Biochemical Properties

DBCO-PEG4-Biotin plays a significant role in biochemical reactions. It can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction does not require a copper catalyst, making it suitable for use in live cell studies where the presence of cytotoxic copper catalyst is not acceptable . The nature of these interactions is covalent, resulting in a stable triazole linkage .

Cellular Effects

This compound has various effects on cells and cellular processes. It can influence cell function by enabling the labeling of azide-containing biomolecules, which can be used to track and study cellular processes . The hydrophilic PEG4 linker in this compound reduces or eliminates aggregation and precipitation during the labeling process by increasing the hydrophilicity of the target molecule .

Molecular Mechanism

The mechanism of action of this compound involves its reaction with azide-functionalized compounds or biomolecules. This reaction, facilitated by the DBCO group in this compound, results in a stable triazole linkage without the need for a copper catalyst .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. More efficient labeling occurs at higher temperatures and with greater excess of biotin reagent . Typical reaction times are up to 4 hours, but longer incubation periods should be used if concentration is low or if low labeling is observed .

Metabolic Pathways

This compound is involved in the metabolic pathway of biotinylation, where it introduces a biotin moiety to azide-labeled biomolecules

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG4-Biotin involves the conjugation of dibenzocyclooctyne (DBCO) with a polyethylene glycol (PEG) spacer and a biotin moiety. The reaction typically proceeds via strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction . The general steps are as follows:

Activation of Biotin: Biotin is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) ester to form biotin-NHS.

Conjugation with PEG: The activated biotin is then conjugated with a PEG spacer to form biotin-PEG.

Attachment of DBCO: Finally, DBCO is attached to the PEG spacer to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) .

化学反应分析

Types of Reactions

DBCO-PEG4-Biotin primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is highly specific and efficient, forming a stable triazole linkage without the need for a copper (I) catalyst .

Common Reagents and Conditions

Reagents: Azide-functionalized compounds or biomolecules.

Conditions: The reaction is typically carried out in aqueous buffers at room temperature.

Major Products

The major product formed from the reaction of this compound with azide-functionalized compounds is a stable triazole linkage, which is highly stable and resistant to hydrolysis .

科学研究应用

DBCO-PEG4-Biotin has a wide range of applications in scientific research, including:

相似化合物的比较

Similar Compounds

Azide-PEG3-Biotin: Similar to DBCO-PEG4-Biotin but requires a copper (I) catalyst for the click chemistry reaction.

Biotin-PEG4-Alkyne: Another biotinylation reagent that requires a copper (I) catalyst for the click chemistry reaction.

Dde Biotin Picolyl Azide: A biotinylation reagent that also requires a copper (I) catalyst for the click chemistry reaction.

Uniqueness

This compound is unique in that it enables copper-free click chemistry, making it suitable for applications where the presence of cytotoxic copper catalysts is not acceptable, such as in live cell surface glycans and lipid studies . The PEG spacer also enhances the solubility and reduces aggregation, making it more efficient for biotinylation reactions .

属性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H51N5O8S/c45-35(12-6-5-11-34-38-32(28-53-34)42-39(48)43-38)41-18-20-50-22-24-52-26-25-51-23-21-49-19-16-36(46)40-17-15-37(47)44-27-31-9-2-1-7-29(31)13-14-30-8-3-4-10-33(30)44/h1-4,7-10,32,34,38H,5-6,11-12,15-28H2,(H,40,46)(H,41,45)(H2,42,43,48)/t32-,34-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHSQAOQVNHUGL-QRBHCBQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H51N5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601099282 | |

| Record name | (3aS,4S,6aR)-N-[19-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-15,19-dioxo-3,6,9,12-tetraoxa-16-azanonadec-1-yl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

749.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255942-07-4 | |

| Record name | (3aS,4S,6aR)-N-[19-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-15,19-dioxo-3,6,9,12-tetraoxa-16-azanonadec-1-yl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255942-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS,4S,6aR)-N-[19-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-15,19-dioxo-3,6,9,12-tetraoxa-16-azanonadec-1-yl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione](/img/structure/B606884.png)

![9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-](/img/structure/B606886.png)

![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)

![N-[4-(aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide;hydrochloride](/img/structure/B606899.png)